molecular formula C15H7ClO7 B14080788 2-Chloroemodic acid

2-Chloroemodic acid

Cat. No.: B14080788
M. Wt: 334.66 g/mol
InChI Key: JGHTWRZCNLXYPF-UHFFFAOYSA-N
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Description

2-Chloroemodic acid is a chlorinated anthraquinone derivative with the molecular formula C₁₅H₇ClO₇ and a molecular weight of 333.67 g/mol (calculated from [M–H]⁻ at m/z 332.9803) . It is characterized by a chlorine substitution at position 2 of the anthraquinone core and a carboxylic acid group at position 2 (or adjacent positions, depending on numbering conventions) . This compound is primarily isolated from Penicillium species, including P. setosum , P. labradorum, P. amapaense , and P. javanicum . Its structural elucidation relies on HRMS, 1D/2D NMR (e.g., δH 7.23 ppm for H-4 singlet in ¹H NMR ), and isotopic patterns confirming chlorine presence .

Properties

Molecular Formula

C15H7ClO7

Molecular Weight

334.66 g/mol

IUPAC Name

6-chloro-4,5,7-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid

InChI

InChI=1S/C15H7ClO7/c16-11-8(18)3-6-10(14(11)21)13(20)9-5(12(6)19)1-4(15(22)23)2-7(9)17/h1-3,17-18,21H,(H,22,23)

InChI Key

JGHTWRZCNLXYPF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)Cl)O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroemodic acid typically involves the chlorination of emodic acid. One common method is the direct chlorination of emodic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of chlorinating agents like sulfuryl chloride (SO2Cl2) in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Reduction Reactions

2-Chloroemodic acid, similar to other anthraquinone derivatives, can undergo reduction reactions. The reduction of anthraquinones typically involves the conversion of the quinone moiety to a hydroquinone or other reduced forms, depending on the reducing agent and reaction conditions.

Chlorination Reactions

The synthesis of this compound often involves the chlorination of emodic acid or related compounds.

Chlorination Process Considerations:

  • Temperature Control: Careful temperature control is essential to ensure selectivity for the desired product and to minimize side reactions.

  • Reaction Time: The reaction time must be carefully monitored to optimize the yield and purity of the product.

  • Analytical Techniques: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Reactions with Carboxylic Acids

This compound contains a carboxylic acid functional group, which can undergo several reactions, including esterification, conversion to acid chlorides, and decarboxylation .

3.1. Esterification

Carboxylic acids like this compound can be converted into esters through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst .

RCOOH+ROHAcid\CatalystCOOR+H2ORCOOH+ROH\xrightarrow{Acid\Catalyst}COOR+H_2O

Another method to form esters is by using diazomethane (CH2N2CH_2N_2) :

RCOOH+CH2N2COOCH3+N2RCOOH+CH_2N_2\rightarrow COOCH_3+N_2

3.2. Conversion to Acid Chlorides

Carboxylic acids can be converted to acid chlorides using thionyl chloride (SOCl2SOCl_2) :

RCOOH+SOCl2COCl+SO2+HClRCOOH+SOCl_2\rightarrow COCl+SO_2+HCl

This reaction replaces the hydroxyl group of the carboxylic acid with a chlorine atom, forming an acid chloride, which is a highly reactive intermediate .

3.3. Decarboxylation

Decarboxylation involves the loss of a carboxyl group as carbon dioxide (CO2CO_2). This reaction typically occurs when the carboxylic acid is a beta-keto acid and requires heat .

Reactions of Acid Chlorides

If this compound is converted to its acid chloride form, it can undergo various reactions, including reactions with water, alcohols, and amines .

4.1. Reaction with Water

Acid chlorides react with water to form carboxylic acids :

COCl+H2ORCOOH+HClCOCl+H_2O\rightarrow RCOOH+HCl

4.2. Reaction with Alcohols

Acid chlorides react with alcohols to form esters :

COCl+ROHCOOR+HClCOCl+ROH\rightarrow COOR+HCl

4.3. Reaction with Ammonia and Amines

Acid chlorides react with ammonia, primary amines, and secondary amines to form amides :

COCl+2NH3CONH2+NH4ClCOCl+2NH_3\rightarrow CONH_2+NH_4ClCOCl+2RNH2CONHR+RNH3ClCOCl+2RNH_2\rightarrow CONHR+RNH_3ClCOCl+2R2NHCONR2+R2NH2ClCOCl+2R_2NH\rightarrow CONR_2+R_2NH_2Cl

Alkylation of Carboxylic Acids to Form Ketones

Carboxylic acids can react with two equivalents of an organolithium reagent followed by water to yield ketones :

RCOOH+2RLi1.\2RLi\2.H2OCOR+LiOHRCOOH+2R'Li\xrightarrow{1.\2R'Li\2.H_2O}COR'+LiOH

Scientific Research Applications

2-Chloroemodic acid has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer activity due to its ability to interfere with cellular processes.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Chloroemodic acid involves its interaction with cellular components. The chlorine atom enhances its ability to form reactive intermediates, which can interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes, disruption of cellular membranes, and induction of oxidative stress, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-chloroemodic acid with structurally related anthraquinones and chlorinated derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity Source Key Spectral Data
This compound C₁₅H₇ClO₇ 333.67 Cl at C-2; COOH at C-2 Inhibits TcTS ; weak anti-leukemia activity Penicillium spp. [M–H]⁻ at m/z 332.9803; ¹H NMR δH 7.23 (H-4), δC 71.9 (C-9)
Emodic acid C₁₅H₈O₇ 300.21 No Cl; COOH at C-2 Not reported P. labradorum, P. amapaense [M–H]⁻ at m/z 299.0191; ¹H NMR δH 7.25 (H-4)
Emodin C₁₅H₁₀O₅ 270.24 No Cl; OH at C-1, C-3, C-8; CH₃ at C-6 Anticancer, antimicrobial P. setosum [M–H]⁻ at m/z 269.053
7-Chloroemodin C₁₅H₉ClO₅ 304.68 Cl at C-7; OH at C-1, C-3, C-8; CH₃ at C-6 Antibacterial (vs. Staphylococcus aureus and Enterococcus faecium) P. javanicum [M–H]⁻ at m/z 303.008
5-Chloro-ω-hydroxyemodin C₁₅H₉ClO₇ 336.68 Cl at C-5; OH at C-ω (side chain) Not reported P. labradorum [M–H]⁻ at m/z 319.0009
2-Chloro-1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione C₁₆H₉ClO₈ 364.69 Cl at C-2; OH at C-1, C-3, C-8; CH₂OH at C-6 Cytotoxic (anti-leukemia) P. setosum [M–H]⁻ at m/z 319.011; ¹H NMR δH 3.03 (H-3), δH 2.26 (H-12)

Key Structural and Functional Differences:

Chlorine Position :

  • This compound and its analog 2-chloro-1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione share a chlorine at C-2 but differ in side chains (carboxylic acid vs. hydroxymethyl) .
  • 7-Chloroemodin has chlorine at C-7, reducing steric hindrance near the carboxyl group compared to this compound .

7-Chloroemodin demonstrates antibacterial activity, while this compound’s bioactivity is more niche .

Spectral Signatures: Chlorine substitution causes distinct isotopic patterns (e.g., [M–H]⁻ and [M–H+2]⁻ peaks in HRMS ). In NMR, chlorine-induced deshielding shifts C-2 in this compound to δC ~70–72 ppm, absent in non-chlorinated analogs .

Research Implications

The chlorination position critically influences bioactivity and molecular interactions. For example:

  • This compound ’s C-2 chlorine may enhance binding to TcTS via hydrophobic or electrostatic interactions .
  • 7-Chloroemodin ’s antibacterial activity suggests chlorine at C-7 improves membrane permeability in Gram-positive bacteria .

Further studies should explore structure-activity relationships (SAR) through synthetic analogs and docking simulations.

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